molecular formula C9H17NO B13171819 1-(1-Aminocyclopentyl)butan-2-one

1-(1-Aminocyclopentyl)butan-2-one

Katalognummer: B13171819
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: YZZUOJUSCCALEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol This compound is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety

Vorbereitungsmethoden

The synthesis of 1-(1-Aminocyclopentyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-(1-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclopentyl)butan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1-(1-Aminocyclopentyl)butan-2-one can be compared with other similar compounds, such as:

    Cyclopentanone: A precursor in the synthesis of this compound, cyclopentanone is a simple ketone with a cyclopentane ring.

    1-Aminocyclopentane: This compound lacks the butanone moiety and is primarily used in different chemical reactions.

    Butan-2-one:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its individual components.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(1-aminocyclopentyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3

InChI-Schlüssel

YZZUOJUSCCALEU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC1(CCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.